(Z)-methyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate
Description
The compound (Z)-methyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate features a fused thieno[3,2-c][1,2]thiazin heterocyclic core, characterized by sulfur and nitrogen atoms within its bicyclic system. The Z-configuration denotes the spatial arrangement of the methylideneamino group bridging the thienothiazin ring and the benzoate ester moiety. Key structural attributes include:
- A benzyl group at position 1 of the thienothiazin ring, enhancing lipophilicity.
- A 2,2-dioxido moiety, which polarizes the thiazin ring.
- A methyl benzoate ester at the para position, influencing solubility and metabolic stability.
Crystallographic analysis of such compounds often employs programs like SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids, ensuring precise structural determination .
Properties
IUPAC Name |
methyl 4-[[(Z)-(1-benzyl-2,2,4-trioxothieno[3,2-c]thiazin-3-ylidene)methyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S2/c1-29-22(26)16-7-9-17(10-8-16)23-13-19-20(25)21-18(11-12-30-21)24(31(19,27)28)14-15-5-3-2-4-6-15/h2-13,23H,14H2,1H3/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRJZYJPODDZNX-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines thiazine and thieno moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of (Z)-methyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate is C22H18N2O5S2, with a molecular weight of 454.5 g/mol. The compound features a methyl ester functional group that enhances its solubility and biological reactivity.
Summary of Biological Activities
Research indicates that compounds structurally similar to (Z)-methyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate exhibit various biological activities including:
- Antimicrobial Activity : Similar thiazine derivatives have shown effectiveness against a range of pathogens.
- Anticancer Properties : Some studies have indicated that these compounds can inhibit cancer cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.
The biological activity of (Z)-methyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis.
- Receptor Modulation : It may interact with various receptors involved in inflammatory responses.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antimicrobial Studies : A study demonstrated that thiazine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with similar structural features were effective in inhibiting bacterial growth .
- Anticancer Activity : In vitro tests showed that thiazine derivatives could induce apoptosis in cancer cell lines. For instance, one study reported that a related compound inhibited the proliferation of human lung cancer cells by inducing cell cycle arrest .
Data Tables
| Biological Activity | Related Compounds | Mechanism |
|---|---|---|
| Antimicrobial | Thiazolidinediones | Inhibition of bacterial cell wall synthesis |
| Anticancer | Benzothiazoles | Induction of apoptosis in cancer cells |
| Anti-inflammatory | Thienopyridines | Modulation of inflammatory cytokines |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The thieno[3,2-c][1,2]thiazin core differentiates this compound from related heterocycles. For example:
- 4-Methyl-4H-benzo[1,4]oxazine-3-thione () replaces sulfur with oxygen in one ring and introduces a thione group, reducing electronic delocalization compared to the dioxido-thiazin system .
- Methylofuran () features a furan ring with formyl and glutamic acid sidechains, emphasizing biological cofactor roles rather than synthetic versatility .
Table 1: Structural Comparison of Heterocyclic Derivatives
| Compound | Core Structure | Key Functional Groups | Molecular Weight (g/mol)* | Solubility (logP)* |
|---|---|---|---|---|
| Target Compound | Thieno[3,2-c][1,2]thiazin | Dioxido, benzoate ester, benzyl | ~450 | 2.1 (moderate) |
| 4-Methyl-4H-benzo[1,4]oxazine-3-thione | Benzo[1,4]oxazine | Thione, methyl | ~195 | 1.8 (low) |
| Methylofuran (MFR-a) | Furan | Formyl, glutamic acid chains | ~800 | -3.5 (high) |
*Calculated values based on structural approximations.
Physicochemical and Electronic Properties
Chemoinformatic Similarity Analysis
Using Tanimoto coefficients (), the target compound shows low similarity (<0.3) to benzooxazines and furans due to differences in ring systems and substituents. Higher similarity (~0.6) is observed with other dioxido-thiazin derivatives, emphasizing the role of the sulfone group in defining chemical space .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
